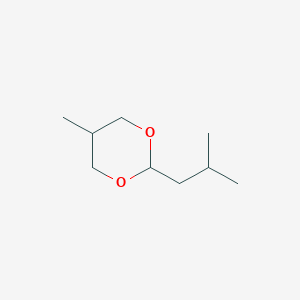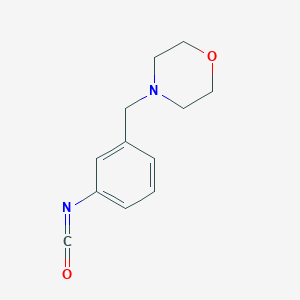
4-(3-Isocyanatobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Isocyanatobenzyl)morpholine is a chemical compound with the molecular formula C12H14N2O2 . It is also known by other synonyms such as 4-[(3-isocyanatophenyl)methyl]morpholine .
Synthesis Analysis
The synthesis of morpholines, including 4-(3-Isocyanatobenzyl)morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-(3-Isocyanatobenzyl)morpholine consists of a morpholine ring attached to a benzyl group with an isocyanate functional group . The molecular weight of this compound is 218.25 g/mol .Chemical Reactions Analysis
Morpholines, including 4-(3-Isocyanatobenzyl)morpholine, are synthesized from 1,2-amino alcohols and related compounds . They can also be synthesized from aziridines, epoxides, and related compounds .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations. These findings underscore the potential for developing novel inhibitors targeting carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis of Bis(2,4-diarylimidazol-5-yl) Diselenides
Research into N-benzylbenzamides, including compounds related to 4-(3-Isocyanatobenzyl)morpholine, has led to the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides. These compounds have potential applications in medicinal chemistry due to their unique structural features and possible biological activities (Atanassov, Zhou, Linden, & Heimgartner, 2002).
Discovery of Non-nitrogen Containing Morpholine Isosteres
A potent non-nitrogen containing morpholine isostere has been discovered, showcasing its application in potent selective dual inhibitors of mTORC1 and mTORC2. This highlights the versatility of the morpholine scaffold in drug design, particularly in kinase inhibition (Hobbs et al., 2019).
DNA-PK Inhibitors Synthesis
Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), suggesting their use in enhancing the efficacy of ionizing radiation in cancer therapy. This underscores the importance of morpholine derivatives in developing therapeutic agents targeting DNA repair mechanisms (Cano et al., 2010).
Propiedades
IUPAC Name |
4-[(3-isocyanatophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-10-13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYHQOMLIRLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428734 |
Source


|
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isocyanatobenzyl)morpholine | |
CAS RN |
166740-66-5 |
Source


|
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

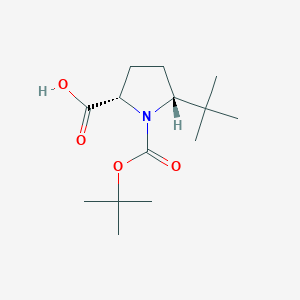
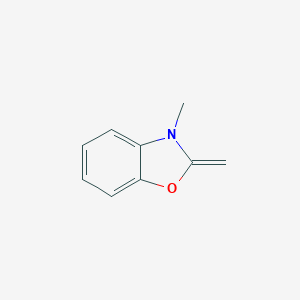
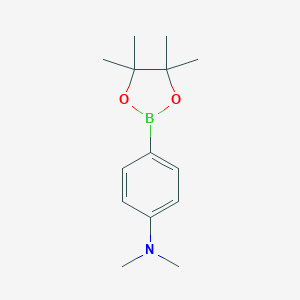
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
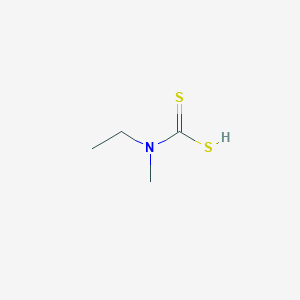
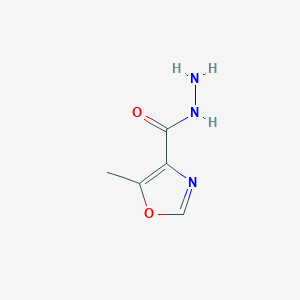
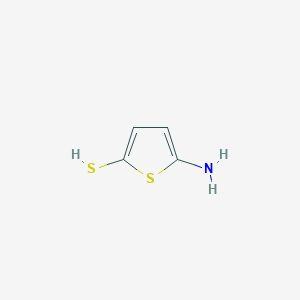
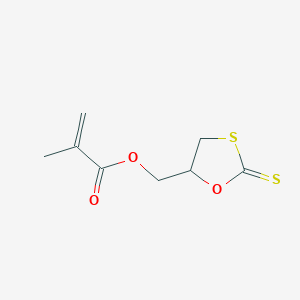
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
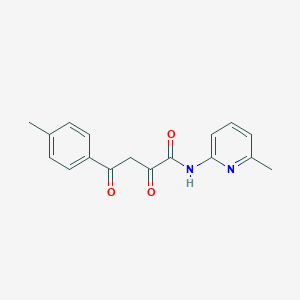

![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)

